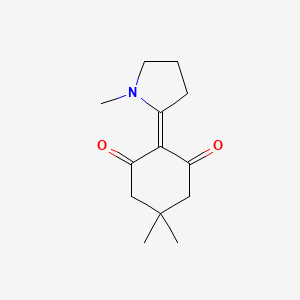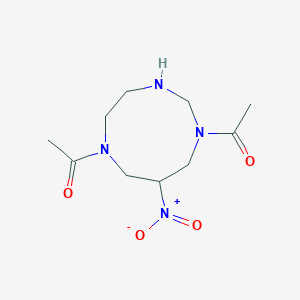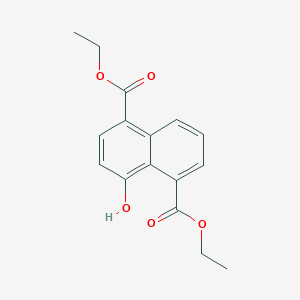![molecular formula C21H15N3O6 B14510469 2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid CAS No. 63458-77-5](/img/structure/B14510469.png)
2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring flanked by two benzoic acid moieties connected through carbonylazanediyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives under controlled conditions. One common method involves the use of pyridine-2,6-dihydrazide reacting with pyruvic acid to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid has several scientific research applications:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: Used in the development of advanced materials, including catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid involves its ability to coordinate with metal ions through its pyridine and carboxylate groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets include metal ions such as zinc, copper, and palladium, and the pathways involved often relate to metal-ligand interactions .
Comparación Con Compuestos Similares
2,2’-[Pyridine-2,6-diylbis(carbonylhydrazono)]dipropanoic acid: Similar in structure but with hydrazono linkages instead of azanediyl.
4,4’-[(Pyridine-2,6-dicarbonyl)bis(azanediyl)]dibenzoic acid: Another related compound with similar coordination properties.
Uniqueness: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is unique due to its specific structural arrangement, which allows for versatile coordination with various metal ions. This versatility makes it particularly valuable in the synthesis of metal-organic frameworks and other coordination compounds.
Propiedades
Número CAS |
63458-77-5 |
|---|---|
Fórmula molecular |
C21H15N3O6 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
2-[[6-[(2-carboxyphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O6/c25-18(23-14-8-3-1-6-12(14)20(27)28)16-10-5-11-17(22-16)19(26)24-15-9-4-2-7-13(15)21(29)30/h1-11H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Clave InChI |
WUHABXLGDZEEQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


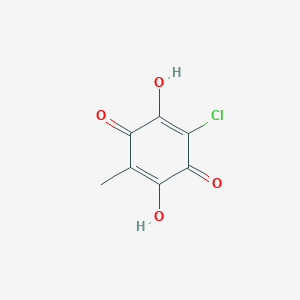
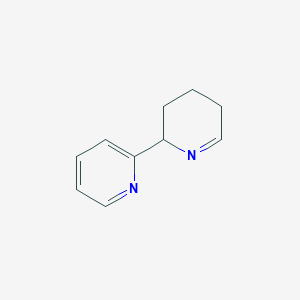


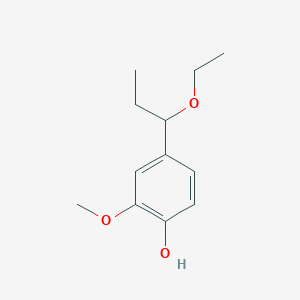


![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)
